molecular formula C11H11F3OS2 B14072680 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14072680
M. Wt: 280.3 g/mol
InChI Key: GSMJJNZBDPAQLK-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS2 This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted under visible light irradiation, allowing for the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst . The reaction conditions typically involve the formation of electron donor-acceptor complexes between arylthiolate anions and trifluoromethyl phenyl sulfone, followed by intramolecular single electron transfer (SET) reactions .

Chemical Reactions Analysis

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the methylthio group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS2/c1-7(15)6-8-4-3-5-9(10(8)16-2)17-11(12,13)14/h3-5H,6H2,1-2H3

InChI Key

GSMJJNZBDPAQLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)SC

Origin of Product

United States

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